molecular formula C9H11N3 B11917203 3-Ethylimidazo[1,5-a]pyridin-1-amine

3-Ethylimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11917203
M. Wt: 161.20 g/mol
InChI Key: AAIPCBWGNBDCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylimidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation reactions. One common method is the cyclization of 2-aminopyridine with ethyl isocyanide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo[1,5-a]pyridine core.

Another approach involves the use of 2-aminopyridine and ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Ethylimidazo[1,5-a]pyridin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amine group at the 1-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.

    Substitution: Alkylated or acylated derivatives at the amine group.

Scientific Research Applications

3-Ethylimidazo[1,5-a]pyridin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of materials with specific optical and electronic properties, such as sensors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-Ethylimidazo[1,5-a]pyridin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription processes. The exact pathways involved vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features but different ring fusion pattern.

    Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications.

    Imidazo[4,5-b]pyridine: A structural isomer with the imidazole ring fused at different positions on the pyridine ring.

Uniqueness

3-Ethylimidazo[1,5-a]pyridin-1-amine is unique due to its specific substitution pattern and the presence of both an ethyl group and an amine group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethylimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C9H11N3/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2,10H2,1H3

InChI Key

AAIPCBWGNBDCOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.